
MPP dihydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El diclorhidrato de MPP se sintetiza a partir de un metil-pirazolo-triol (MPT), un triol de pirazol . La síntesis implica la reacción de MPT con reactivos apropiados bajo condiciones controladas para formar el compuesto deseado. La solubilidad del diclorhidrato de MPP en dimetilsulfóxido es mayor que 10 milimolares .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para el diclorhidrato de MPP no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El compuesto está disponible en varias cantidades para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
El diclorhidrato de MPP experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas.
Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura del compuesto.
Sustitución: Las reacciones de sustitución son comunes, donde los grupos funcionales se reemplazan por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones que involucran diclorhidrato de MPP incluyen agentes oxidantes, agentes reductores y varios solventes como el dimetilsulfóxido. Las condiciones para estas reacciones varían según el resultado deseado .
Principales productos formados
Los principales productos formados a partir de reacciones que involucran diclorhidrato de MPP dependen de las condiciones específicas de la reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos .
Aplicaciones Científicas De Investigación
El diclorhidrato de MPP se utiliza ampliamente en la investigación científica debido a su modulación selectiva de los receptores de estrógeno. Algunas aplicaciones clave incluyen:
Química: Estudio de las propiedades químicas y reacciones de los moduladores del receptor de estrógeno.
Biología: Investigación del papel de los receptores de estrógeno en los procesos celulares y las vías de señalización.
Medicina: Investigación de posibles aplicaciones terapéuticas para afecciones relacionadas con la actividad del receptor de estrógeno, como el cáncer de mama y el cáncer de endometrio
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los receptores de estrógeno
Mecanismo De Acción
El diclorhidrato de MPP actúa como un antagonista selectivo del receptor de estrógeno alfa. Se une al receptor con alta afinidad, bloqueando la actividad del receptor y previniendo los efectos del estrógeno. Este mecanismo es crucial para estudiar el papel de los receptores de estrógeno en varios procesos biológicos y enfermedades .
Comparación Con Compuestos Similares
Compuestos similares
Diclorhidrato de tilorona: Otro modulador del receptor de estrógeno con diferente selectividad y potencia.
Sulfato de glucosamina: Utilizado en contextos de investigación similares, pero con propiedades químicas distintas.
Ácido criptoclorogénico: Un compuesto con aplicaciones similares en la investigación del receptor de estrógeno.
Unicidad
El diclorhidrato de MPP es único debido a su alta selectividad para el receptor de estrógeno alfa y su capacidad de inducir apoptosis en líneas celulares cancerosas específicas. Esto lo convierte en una herramienta valiosa para estudiar las funciones del receptor de estrógeno y desarrollar terapias dirigidas .
Actividad Biológica
MPP dihydrochloride, chemically known as 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride, is a selective antagonist of the estrogen receptor alpha (ERα). It exhibits a high affinity for ERα with a Ki value of 2.7 nM, which is significantly lower than its Ki value of 1800 nM for ERβ, indicating over 200-fold selectivity for ERα .
This compound functions primarily as a silent antagonist at ERα, meaning it binds to the receptor without activating it, thereby inhibiting estrogen-mediated signaling pathways. This property has made it a subject of interest in various studies focusing on estrogen-related pathologies, including breast cancer and endometriosis.
Binding Characteristics
The interaction of this compound with ERα involves multiple hydrogen and hydrophobic bonds, which alter the receptor's conformation and inhibit its interaction with estrogen (17β-estradiol). Specifically, it binds to residues such as Asp333 and Arg326 in ERα, leading to an increased energy requirement for estrogen binding .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects across various cell lines. A study demonstrated that at concentrations of 10 μM and higher, this compound reduced cell viability in RL95-2 endometrial cancer cells . The IC50 value was determined to be approximately 20 μM, suggesting effective cytotoxicity .
Compound | IC50 (μM) |
---|---|
This compound | 20.01 |
α-Chaconine | 4.72 |
α-Solanine | 26.27 |
API-1 | 56.67 |
Induction of Apoptosis
In vitro studies have shown that this compound can modulate apoptosis-related proteins. It leads to a decrease in anti-apoptotic proteins (Bcl-2/Bcl-XL) and an increase in pro-apoptotic proteins (Bax/Bak), which suggests its potential role in promoting apoptosis in cancer cells . This mechanism is particularly relevant in the context of endometrial cancer where estrogen plays a pivotal role.
Endometrial Cancer Research
A study involving endometrial stromal cells (eESCs) indicated that treatment with this compound resulted in enhanced autophagy and altered expression levels of progesterone and estrogen receptors. It was noted that this compound alone or in combination with other compounds like PPD promoted autophagy, which could be beneficial in managing endometriosis .
Breast Cancer Models
In breast cancer models, this compound has been used to investigate its effects on MCF-7 cells. The results showed that it effectively inhibited cell proliferation by blocking estrogen-mediated signaling pathways . This highlights its potential utility as a therapeutic agent in hormone-dependent cancers.
Q & A
Basic Research Questions
Q. What experimental parameters should be optimized when assessing MPP dihydrochloride’s impact on cellular proliferation?
- Methodological Guidance : Use real-time cell analysis (e.g., xCELLigence systems) to monitor cell index changes over time. Establish a dose-response curve with concentrations ranging from 10–25 μM, as higher concentrations (e.g., 25 μM) show significant inhibitory effects on proliferation . Include controls for solvent effects (e.g., DMSO) and validate results with complementary assays like ATP-based viability tests to rule out cytotoxicity .
Q. How should this compound stock solutions be prepared to ensure stability and reproducibility?
- Methodological Guidance : Calculate molarity based on molecular weight (542.5 g/mol). Dissolve in DMSO at 30 mg/mL (55.3 mM) and store aliquots at -20°C to prevent freeze-thaw degradation. For in vitro use, dilute in culture media to ≤0.1% DMSO to avoid solvent toxicity. Pre-warm solutions to 37°C to prevent precipitation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Guidance : Follow institutional chemical hygiene plans (e.g., University of Georgia’s SOPs). Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Decontaminate surfaces with 70% ethanol after spills. Document training for all personnel and maintain SDS access .
Q. How do researchers validate this compound’s selectivity as an ERα antagonist in mechanistic studies?
- Methodological Guidance : Perform competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) to measure ERα displacement. Compare with ERβ-selective antagonists (e.g., PHTPP) to confirm specificity. Use siRNA knockdown or ERα-null cell lines as negative controls .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved in neurotoxicity models?
- Methodological Guidance : Reconcile discrepancies by cross-validating assays (e.g., LIVE/DEAD staining vs. caspase-3 activity). Control for cell-type specificity (e.g., Neuro2A vs. primary neurons) and mitochondrial stressor variability (e.g., MPP+ vs. rotenone). Use ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups .
Q. What strategies improve reproducibility in in vivo studies using this compound for ERα modulation?
- Methodological Guidance : Administer via slow-release pellets (2 mg/kg/day) to maintain stable plasma levels in murine models. Pair with littermate controls and genotype SERT+ mice to standardize genetic backgrounds. Include vehicle-only groups and monitor ERα phosphorylation (Ser167) via Western blot .
Q. How should researchers design experiments to differentiate ERα-dependent vs. ERα-independent effects of this compound?
- Methodological Guidance : Use ERα knockout (ERα-KO) models alongside wild-type cohorts. Combine transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG) to identify ERα-correlated gene networks. Validate findings with co-treatment using ERα agonists (e.g., estradiol) to reverse antagonism .
Q. What statistical approaches are recommended for analyzing time-lapse cell index data from this compound experiments?
- Methodological Guidance : Normalize cell index values to time-zero baselines. Apply nonlinear regression (e.g., Prism software) to model dose-response kinetics. Use unpaired two-tailed t-tests for endpoint comparisons and mixed-effects models for longitudinal data .
Q. Data Management and Compliance
Q. How can researchers ensure FAIR compliance when archiving this compound datasets?
- Methodological Guidance : Annotate metadata with experimental conditions (concentration, exposure time, cell type), assay protocols (e.g., MIACARM standards), and instrument calibration details. Use repositories like Figshare or Zenodo with DOI assignment. Adhere to FAIR principles by documenting data accessibility and licensing terms .
Q. What are best practices for addressing batch-to-batch variability in this compound studies?
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNPWVVRVSJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662768 | |
Record name | Methylpiperidinopyrazole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911295-24-4 | |
Record name | Methylpiperidinopyrazole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MPP dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.